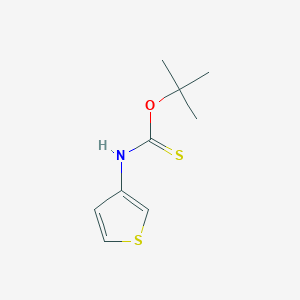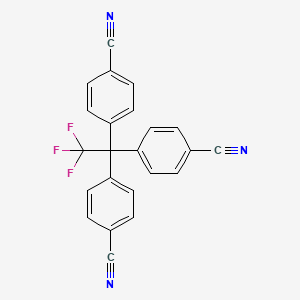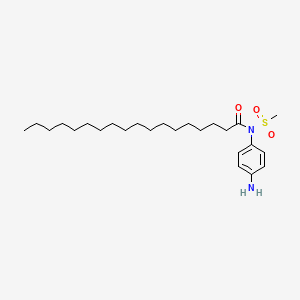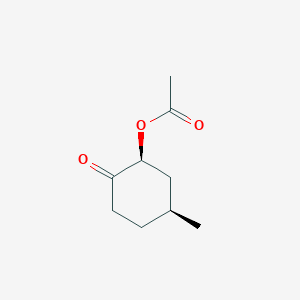![molecular formula C13H17N5O B14587974 N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide CAS No. 61051-56-7](/img/structure/B14587974.png)
N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide is a chemical compound that belongs to the class of phthalazine derivatives Phthalazine is a bicyclic heterocycle that consists of a benzene ring fused with a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide typically involves the reaction of phthalazine derivatives with hydrazine and subsequent alkylation. One common method includes the following steps:
Formation of Phthalazin-1-yl Hydrazine: Phthalazine is reacted with hydrazine hydrate under reflux conditions to form phthalazin-1-yl hydrazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phthalazine ring.
Reduction: Reduced forms of the hydrazine moiety.
Substitution: Alkylated or acylated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit enzymes like topoisomerase and induce apoptosis in cancer cells.
Biology: It is used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide involves its interaction with molecular targets such as enzymes. For example, it can inhibit topoisomerase, an enzyme involved in DNA replication, leading to the induction of apoptosis in cancer cells. The compound may also interact with other cellular pathways, including the MAPK pathway, which is involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalazin-1-yl Hydrazine: A precursor in the synthesis of N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide.
Phthalazinone Derivatives: Compounds with similar core structures but different substituents, often studied for their pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and interact with cellular pathways makes it a valuable compound for research in medicinal chemistry and biology.
Eigenschaften
CAS-Nummer |
61051-56-7 |
|---|---|
Molekularformel |
C13H17N5O |
Molekulargewicht |
259.31 g/mol |
IUPAC-Name |
N-ethyl-3-(2-phthalazin-1-ylhydrazinyl)propanamide |
InChI |
InChI=1S/C13H17N5O/c1-2-14-12(19)7-8-15-17-13-11-6-4-3-5-10(11)9-16-18-13/h3-6,9,15H,2,7-8H2,1H3,(H,14,19)(H,17,18) |
InChI-Schlüssel |
IYWIXJOOMFGMTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)CCNNC1=NN=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)


![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)


![2-(1H-Pyrazol-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587963.png)
![Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl-](/img/structure/B14587965.png)

![8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14587971.png)
